molecular formula C10H14N2O3 B2777901 tert-Butyl (3-hydroxypyridin-2-yl)carbamate CAS No. 902835-93-2

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Cat. No.: B2777901
CAS No.: 902835-93-2
M. Wt: 210.233
InChI Key: BPSPUTQMBTUUTL-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in chemical synthesis and research due to its unique structural properties and reactivity.

Scientific Research Applications

tert-Butyl (3-hydroxypyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “tert-Butyl (3-hydroxypyridin-2-yl)carbamate” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl (3-hydroxypyridin-2-yl)carbamate . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-hydroxypyridin-2-yl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl N-(3-hydroxypyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSPUTQMBTUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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